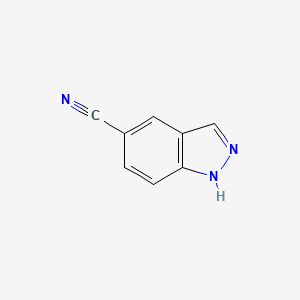
















|
REACTION_CXSMILES
|
N[C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[NH:7][N:6]=[CH:5]2.Cl.N([O-])=O.[Na+].C(=O)([O-])[O-].[Na+].[Na+].[Cu][C:23]#[N:24].[C-]#N.[Na+]>O.C(OCC)(=O)C>[NH:7]1[C:8]2[C:4](=[CH:3][C:2]([C:23]#[N:24])=[CH:10][CH:9]=2)[CH:5]=[N:6]1 |f:2.3,4.5.6,8.9|
|


|
Name
|
|
|
Quantity
|
20 g
|
|
Type
|
reactant
|
|
Smiles
|
NC=1C=C2C=NNC2=CC1
|
|
Name
|
ice
|
|
Quantity
|
150 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
37.5 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
|
Name
|
|
|
Quantity
|
10.5 g
|
|
Type
|
reactant
|
|
Smiles
|
N(=O)[O-].[Na+]
|
|
Name
|
|
|
Quantity
|
30 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
|
Name
|
solid
|
|
Quantity
|
9.5 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
|
Name
|
ice
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
16.8 g
|
|
Type
|
reactant
|
|
Smiles
|
[Cu]C#N
|
|
Name
|
|
|
Quantity
|
24.4 g
|
|
Type
|
reactant
|
|
Smiles
|
[C-]#N.[Na+]
|
|
Name
|
|
|
Quantity
|
112 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
250 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)OCC
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
35 °C
|
|
Type
|
CUSTOM
|
|
Details
|
The mixture was stirred with a magnetic stir bar
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
cooled on an ice-water bath
|
|
Type
|
STIRRING
|
|
Details
|
The mixture was vigorously stirred for 30 min.
|
|
Duration
|
30 min
|
|
Type
|
CUSTOM
|
|
Details
|
This mixture was transferred to a 1-L separatory funnel
|
|
Type
|
ADDITION
|
|
Details
|
kept cold by the addition of ice
|
|
Type
|
TEMPERATURE
|
|
Details
|
cooled
|
|
Type
|
CUSTOM
|
|
Details
|
Nitrogen gas was evolved from the reaction
|
|
Type
|
STIRRING
|
|
Details
|
was stirred on ice for 30 min.
|
|
Duration
|
30 min
|
|
Type
|
CUSTOM
|
|
Details
|
the ice was removed
|
|
Type
|
STIRRING
|
|
Details
|
Stirring
|
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was then heated on a hot plate until the internal temperature
|
|
Type
|
CUSTOM
|
|
Details
|
was 50° C
|
|
Type
|
CUSTOM
|
|
Details
|
The reaction was removed from the hot plate
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
FILTRATION
|
|
Details
|
through filter paper
|
|
Type
|
CUSTOM
|
|
Details
|
The layers were separated
|
|
Type
|
WASH
|
|
Details
|
the organic layer was washed with saturated aqueous NaCl
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried (Na2SO4)
|
|
Type
|
ADDITION
|
|
Details
|
The organic layer was poured directly onto a 65 mm column
|
|
Type
|
ADDITION
|
|
Details
|
containing 200 g of silica gel
|
|
Type
|
WASH
|
|
Details
|
eluted with EtOAc
|
|
Type
|
CUSTOM
|
|
Details
|
Fractions of 500 mL were collected
|
|
Type
|
ADDITION
|
|
Details
|
all product containing fractions
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|


Reaction Time |
3.5 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
N1N=CC2=CC(=CC=C12)C#N
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 19.6 g | |
| YIELD: PERCENTYIELD | 91% | |
| YIELD: CALCULATEDPERCENTYIELD | 91.3% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |